molecular formula C11H11F3N2O5S B2659684 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine CAS No. 22230-14-4

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine

Cat. No.: B2659684
CAS No.: 22230-14-4
M. Wt: 340.27
InChI Key: HBWXYEGVVKNRDZ-UHFFFAOYSA-N
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Description

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a morpholine ring attached to a phenyl group, which is further substituted with nitro and trifluoromethylsulfonyl groups. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the phenyl ring substituted with nitro and trifluoromethylsulfonyl groups. One common approach is to react 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-[2-Amino-4-(trifluoromethylsulfonyl)phenyl]morpholine.

    Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine
  • 4-(2-Chloro-4-nitrophenyl)morpholine
  • 4-(4-Chloro-2-nitrophenyl)morpholine

Uniqueness

4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine is unique due to the presence of both nitro and trifluoromethylsulfonyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O5S/c12-11(13,14)22(19,20)8-1-2-9(10(7-8)16(17)18)15-3-5-21-6-4-15/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWXYEGVVKNRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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